molecular formula C9H12FNO3 B13901902 Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

Cat. No.: B13901902
M. Wt: 201.19 g/mol
InChI Key: COWRONPNXIOHIR-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a synthetically elaborated derivative of the 3-azabicyclo[3.1.1]heptane scaffold, a structure of high interest in contemporary medicinal chemistry for the development of novel neurotherapeutics. This compound is functionally defined by its 5-fluoro substituent and the 2-oxo-1-carboxylate ester motif, which together make it a valuable and versatile building block for structure-activity relationship (SAR) studies. The core azabicyclo[3.1.1]heptane structure is recognized as a three-dimensional, saturated bioisostere for traditional flat aromatic rings, such as phenyl groups . Incorporating such C(sp3)-rich scaffolds is a established strategy to improve the physicochemical properties of drug candidates, potentially leading to enhanced aqueous solubility, superior metabolic stability, and reduced off-target effects compared to their aromatic counterparts . Research into closely related 2-azabicyclo[3.1.1]heptane compounds has demonstrated their potential as agonists for the orexin type 2 receptor, a key G protein-coupled receptor in the brain that regulates sleep-wake states and is a prime target for treating narcolepsy and other neurological disorders . As such, this fluorinated and functionalized derivative serves as a key intermediate for chemists engaged in designing and synthesizing novel small-molecule ligands for central nervous system (CNS) targets. Its primary research utility lies in the exploration of new chemical space for neurological drug discovery, enabling the development of next-generation therapeutics with optimized pharmacological profiles.

Properties

Molecular Formula

C9H12FNO3

Molecular Weight

201.19 g/mol

IUPAC Name

ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate

InChI

InChI=1S/C9H12FNO3/c1-2-14-7(13)9-3-8(10,4-9)5-11-6(9)12/h2-5H2,1H3,(H,11,12)

InChI Key

COWRONPNXIOHIR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(CNC2=O)F

Origin of Product

United States

Preparation Methods

Preparation of the Bicyclic Azabicyclo[3.1.1]heptane Core

A recent efficient approach involves the intramolecular imide formation from 1,3-functionalized cyclobutane derivatives, which are themselves prepared via diastereoselective Strecker reactions of 3-oxo-cyclobutanecarboxylate precursors. This method allows multigram synthesis with good yields and stereocontrol.

  • Example: Starting from cyclobutanone, reaction with benzylamine in methanol followed by addition of trimethylsilyl cyanide at low temperature yields a cyclobutane-derived amino ester intermediate. Subsequent cyclization under acidic conditions affords the bicyclic imide intermediate, which can be converted further into azabicycloheptane derivatives.

Functional Group Transformations and Esterification

The ethyl carboxylate group is typically introduced via esterification or by starting with ethyl ester precursors during the cyclobutane derivative synthesis. Protection and deprotection steps involving tert-butyloxycarbonyl (Boc) or carbobenzoxy (Cbz) groups are common to control reactivity during the synthetic sequence.

  • Oxidation and reduction steps are used to convert hydroxyl groups to carbonyls and vice versa, facilitating the preparation of intermediates suitable for fluorination and cyclization.

Detailed Preparation Procedure Summary

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Diastereoselective Strecker Reaction Cyclobutanone + benzylamine + TMSCN, MeOH, -10 °C to rt 64 Produces cyclobutane amino ester intermediate with high diastereoselectivity
2 Cyclization (Imide formation) Acidic conditions (HCl in dioxane), THF, rt 84 Forms bicyclic imide intermediate
3 Reduction of carbonyl NaBH4 in ethanol, 0 °C 84 Converts carbonyl to hydroxyl precursor for fluorination
4 Fluorination DAST or Deoxofluor, CH2Cl2, -78 °C to rt 49-55 Introduces fluorine at C-5 position; requires careful temperature control
5 Protection/Deprotection Boc or Cbz groups, standard conditions Variable Protecting groups used to manage functional group reactivity during synthesis

Research Findings and Methodological Analysis

  • The intramolecular imide formation strategy provides a robust and scalable route to the bicyclic core, allowing multigram synthesis with good stereochemical control, as demonstrated by Shyshlyk et al. (2024).

  • Fluorination using sulfur-based fluorinating reagents (DAST, Deoxofluor) is effective but requires stringent low-temperature control to avoid side reactions and decomposition. The yields reported (49-55%) are moderate but acceptable given the complexity of the substrate.

  • Protection strategies involving tert-butyloxycarbonyl and carbobenzoxy groups are critical for maintaining the integrity of sensitive amine and carboxylate functionalities during multi-step synthesis.

  • Alternative methods such as photochemical or metal-catalyzed cycloadditions have been reported for related azabicycloheptane systems but are less commonly applied for the fluoro-substituted derivatives.

Scientific Research Applications

Ethyl 5-fluoro-2-oxo-3-azabicyclo[31

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including as an antihistamine or antiviral agent.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and ester group play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties and applications, the compound is compared below with structurally analogous azabicyclic derivatives:

Table 1: Structural and Functional Comparison

Compound Name Bicyclo System Key Substituents/Functional Groups CAS/ID Applications/Properties
Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate 3.1.1 5-Fluoro, 2-oxo, ethyl ester 2471973-31-4 Industrial-scale intermediate; high rigidity and reactivity for synthesis
5-Fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylic Acid 3.1.1 5-Fluoro, 2-oxo, carboxylic acid SY465543 Potential pharmaceutical precursor; increased polarity vs. ester
Methyl 5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylate 3.1.1 5-Fluoro, methyl ester 2580179-50-4 Shorter ester chain; lower lipophilicity vs. ethyl analog
(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 3.2.0 4-Thia, 7-oxo, pivalamido, carboxylic acid Antibiotic-related structure; sulfur enhances metabolic stability
Methyl (1S,2S,4R)-N-benzoyl-2-formyl-7-azabicyclo[2.2.1]heptane-1-carboxylate 2.2.1 Benzoyl, formyl, methyl ester Chiral synthon for proline analogs; base-induced epimerization observed

Key Research Findings

Bicyclo System Influence: The 3.1.1 system in the target compound provides a unique bridgehead geometry, distinct from the 3.2.0 and 2.2.1 systems.

Ester vs. Acid: The ethyl ester group in the target compound offers better solubility in organic solvents compared to the carboxylic acid variant (SY465543), which may favor aqueous environments . Ester Chain Length: The methyl ester analog (CAS 2580179-50-4) exhibits reduced lipophilicity (logP ~1.2 vs. ~1.8 for ethyl), impacting membrane permeability in biological systems .

Synthetic Utility :

  • Epimerization studies on similar 2.2.1 azabicyclo compounds (e.g., ) highlight the importance of stereochemistry in synthesis. The target compound’s rigid 3.1.1 system may mitigate unwanted epimerization during functionalization .
  • The absence of sulfur or thia groups in the target compound simplifies synthetic routes compared to 4-thia analogs (e.g., ), which require specialized handling .

Industrial Relevance :

  • Bulk pricing and availability suggest the compound is prioritized for scalable applications, such as intermediates in fluorinated APIs or agrochemicals, unlike pharmacopeial-grade analogs (e.g., ) .

Biological Activity

Ethyl 5-fluoro-2-oxo-3-azabicyclo[3.1.1]heptane-1-carboxylate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article reviews the existing literature on its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H14FNO3
  • SMILES Notation : CCOC(=O)C12CC(C1)(CN=C2OC)F
  • InChI Key : AETNDUBQGLNLLE-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its unique biological properties. The presence of a fluorine atom and a carbonyl group are significant for its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It has been suggested that it could modulate neuropeptide receptors, similar to other azabicyclo compounds which interact with orexin receptors .
  • Lipase Activity : Studies on related compounds indicate potential activity in modulating lipase enzymes, which could be relevant for metabolic disorders .

Biological Activity Data

A summary of biological activities associated with this compound is presented in the following table:

Activity TypeObservationsReferences
AntimicrobialLimited data available; potential activity noted in structural analogs
Enzyme InhibitionPossible inhibition of lipases and other enzymes
Neuroreceptor ModulationPotential interaction with orexin receptors
CytotoxicityPreliminary studies suggest low cytotoxic effects; further studies needed

Case Study 1: Enzymatic Activity

A study examining the enzymatic activity of related azabicyclo compounds demonstrated that these structures can effectively inhibit lipase activity, which is crucial for fat metabolism. This inhibition can lead to decreased fat absorption and may have implications for obesity treatment.

Case Study 2: Neuropharmacological Effects

Research into neuropeptide interactions highlighted the potential for this compound to influence orexin receptor pathways, which are involved in regulating arousal, appetite, and energy expenditure. This suggests a possible role in treating sleep disorders or obesity.

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